molecular formula C15H13BrO4 B5804121 3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid

3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid

Cat. No.: B5804121
M. Wt: 337.16 g/mol
InChI Key: UBAVBVFQDGVYOO-UHFFFAOYSA-N
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Description

3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring a bromine atom and a hydroxymethyl group attached to a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid typically involves the following steps:

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.

    Esterification and Hydrolysis: The esterification of the hydroxymethylated intermediate with benzoic acid derivatives, followed by hydrolysis, yields the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: 3-[[2-Carboxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid.

    Reduction: 3-[[2-Hydroxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound may act by:

    Inhibiting enzymes: Binding to active sites and altering enzyme activity.

    Modulating receptors: Interacting with cellular receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(hydroxymethyl)benzoic acid: Lacks the phenoxy moiety.

    4-(Hydroxymethyl)phenoxyacetic acid: Lacks the bromine atom.

    2-Bromo-4-(hydroxymethyl)phenoxyacetic acid: Similar structure but different functional groups.

Uniqueness

3-[[2-Bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid is unique due to the combination of its bromine atom, hydroxymethyl group, and phenoxy moiety

Properties

IUPAC Name

3-[[2-bromo-4-(hydroxymethyl)phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO4/c16-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)15(18)19/h1-7,17H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAVBVFQDGVYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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